N-[3-chloro-2-(isopropylthio)phenyl]acetamide
Description
N-[3-chloro-2-(isopropylthio)phenyl]acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a chlorine atom at position 3 and an isopropylthio (-S-iPr) group at position 2. The acetamide moiety (-NHCOCH₃) is attached to the phenyl ring, forming a planar structure conducive to intermolecular interactions such as hydrogen bonding and π-π stacking.
Chloroacetamides are widely explored for their bioactivity, including herbicidal, antimicrobial, and antifungal properties.
Properties
IUPAC Name |
N-(3-chloro-2-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-7(2)15-11-9(12)5-4-6-10(11)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMNBRQCRNQRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=C1Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(isopropylthio)phenyl]acetamide typically involves the reaction of 3-chloro-2-(isopropylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-2-(isopropylthio)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products.
Procedure: The starting materials are mixed and heated to a specific temperature, typically around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-2-(isopropylthio)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or amine derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-2-(isopropylthio)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-2-(isopropylthio)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized in Table 1, with comparisons focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Comparison of N-[3-chloro-2-(isopropylthio)phenyl]acetamide with Analogous Chloroacetamides
Physicochemical Properties
- However, analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit high melting points (489–491 K) due to strong intermolecular hydrogen bonds .
- Solubility: Thioether groups (e.g., -S-iPr) increase lipophilicity compared to hydroxyl or amine substituents, enhancing solubility in nonpolar solvents. This property is critical for herbicidal applications, where cuticle penetration is essential .
Chemical Reactivity
- Hydrolysis : Chloroacetamides are prone to hydrolysis under alkaline conditions. The electron-withdrawing chlorine and sulfur atoms in the target compound may accelerate hydrolysis compared to methyl- or hydroxyl-substituted analogs .
- Oxidation : The isopropylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is absent in compounds with ether (-O-) or alkyl substituents, making the target compound less stable under oxidative conditions .
Biological Activity
N-[3-chloro-2-(isopropylthio)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), antimicrobial efficacy, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound features a chloro substituent on the phenyl ring, which is known to influence biological activity through enhanced lipophilicity and membrane permeability. The presence of the isopropylthio group may also contribute to its biological interactions by providing additional hydrophobic character.
Antimicrobial Activity
Antimicrobial Efficacy:
Recent studies have demonstrated that chloroacetamides exhibit varying degrees of antimicrobial activity depending on the substituents on the phenyl ring. For instance, compounds with halogenated substituents have shown significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Quantitative Structure-Activity Relationship (QSAR) Analysis:
A QSAR analysis conducted on chloroacetamides indicated that the position and type of substituents significantly affect their antimicrobial potency. For example, N-(4-chlorophenyl) chloroacetamide was identified as one of the most active compounds due to its high lipophilicity, which facilitates rapid penetration through bacterial membranes .
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl) chloroacetamide | High | Moderate | Moderate |
| N-(3-bromophenyl) chloroacetamide | Moderate | Low | High |
Anticancer Activity
Mechanism of Action:
this compound has been explored for its potential as an anticancer agent, particularly targeting Polo-like kinase 1 (Plk1), which is implicated in various cancers. The compound's ability to inhibit Plk1 activity suggests a mechanism that may induce apoptosis in cancer cells .
Case Studies:
In vitro studies have shown that derivatives of this compound can effectively inhibit cancer cell proliferation. For instance, a study reported that specific analogues displayed significant cytotoxicity against multiple myeloma-derived L363 cells, with GI50 values indicating effective growth inhibition .
| Compound Derivative | GI50 (μM) |
|---|---|
| This compound | 150 |
| Other related derivatives | 100-200 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-chloro-2-(isopropylthio)phenyl]acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves substitution, reduction, and condensation steps. For example, a nitro group on a benzene ring can undergo substitution with isopropylthiol under alkaline conditions, followed by nitro reduction (e.g., using iron powder in acidic media) to form an aniline intermediate. Acetylation with acetyl chloride or acetic anhydride completes the synthesis. Optimization includes adjusting reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for substitution) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the aromatic proton environment (δ 6.8–7.5 ppm for substituted phenyl groups) and acetamide carbonyl resonance (δ ~168–170 ppm).
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural confirmation .
Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol or acetone removes impurities. Melting point analysis (e.g., 120–125°C) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) further validate purity .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MESP), HOMO-LUMO gaps (e.g., ~4.5 eV), and Fukui indices to predict reactivity. Solvent effects (e.g., PCM model for acetone) refine dipole moments and polarizability .
Q. How can crystallographic data resolve ambiguities in structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., C-S ~1.81 Å, C-Cl ~1.73 Å) and dihedral angles between aromatic and acetamide planes. Triclinic or monoclinic crystal systems (space group P1 or P2₁/c) with refined R values (<0.05) validate the structure. Hydrogen-bonding networks (e.g., N-H···O interactions) stabilize the lattice .
Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic stability (e.g., cytochrome P450-mediated oxidation) or solubility issues. Use LC-MS/MS to track metabolites (e.g., N-dealkylation products). Adjust formulations (e.g., PEG-based nanoemulsions) to improve bioavailability. Cross-validate findings with isotopic labeling (¹⁴C or ³H) in pharmacokinetic assays .
Q. How can substituent effects on the phenyl ring influence biological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to enhance receptor binding affinity. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett constants (σ) with activity trends .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for optimizing reaction parameters in high-throughput screening?
- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Central Composite Design (CCD) models nonlinear interactions. Pareto charts prioritize variables, reducing experimental runs by 30–50% .
Q. How to interpret conflicting NMR signals in structurally similar acetamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
